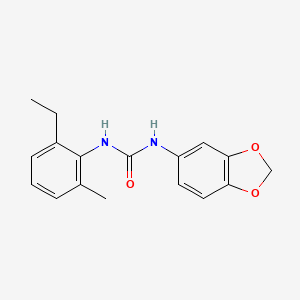![molecular formula C8H9N5S B5370047 3-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]pyridine](/img/structure/B5370047.png)
3-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]pyridine is a heterocyclic compound that contains both a pyridine ring and a tetrazole ring. The presence of sulfur and nitrogen atoms in its structure makes it an interesting compound for various chemical and biological applications. This compound is known for its potential antimicrobial and antiviral activities, making it a valuable subject of study in medicinal chemistry .
Preparation Methods
The synthesis of 3-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]pyridine typically involves the reaction of pyridine derivatives with ethylsulfanyl and tetrazole groups. One common method includes the use of 2-chloropyridine-3-carboxylic acid as a starting material, which undergoes a series of reactions to introduce the ethylsulfanyl and tetrazole groups . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .
Chemical Reactions Analysis
3-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and antiviral activities, making it a candidate for drug development.
Biological Studies: The compound’s interaction with various biological targets is of interest in understanding its mechanism of action and potential therapeutic uses.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]pyridine involves its interaction with specific molecular targets in microbial cells. The compound is believed to inhibit the growth of bacteria and viruses by interfering with their metabolic pathways. The sulfur and nitrogen atoms in the compound’s structure play a crucial role in its binding to these targets, leading to the disruption of essential biological processes .
Comparison with Similar Compounds
3-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]pyridine can be compared with other sulfur-containing heterocyclic compounds, such as:
3-(ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound also contains an ethylsulfanyl group but has a different heterocyclic ring structure.
Sulfur-containing pyrazoles: These compounds have similar sulfur and nitrogen atoms in their structure but differ in the arrangement of the heterocyclic rings.
The uniqueness of this compound lies in its specific combination of a pyridine ring and a tetrazole ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(5-ethylsulfanyltetrazol-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5S/c1-2-14-8-10-11-12-13(8)7-4-3-5-9-6-7/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZDSHHEMMPFLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=NN1C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1'-[(3-ethylisoxazol-5-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5369965.png)
![N-[1,1-bis(hydroxymethyl)propyl]-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5369966.png)
![6-(4-hydroxy-3-methoxybenzylidene)-5-imino-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5369978.png)
![methyl 2-[(5E)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5369980.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5370001.png)

![N,N-diethyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5370017.png)
![N-(4-fluorobenzyl)-N-methyl-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5370025.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5370026.png)
![7-(2-methylphenyl)-4-[(1-methylpyrrolidin-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5370030.png)
![1-(4-BROMOPHENYL)-2-{[5-(3-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE](/img/structure/B5370035.png)
![N-(3,5-difluorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5370037.png)
![4-ETHOXY-N-[(4-METHOXYPHENYL)METHYL]-N-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B5370052.png)
![3-(2-{(Z)-1-[4-(ACETYLOXY)-2-BROMO-5-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)BENZOIC ACID](/img/structure/B5370062.png)
